molecular formula C21H19N3S B6552730 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1040658-78-3

2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B6552730
CAS No.: 1040658-78-3
M. Wt: 345.5 g/mol
InChI Key: MXYPLOONIXXCOM-UHFFFAOYSA-N
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Description

The compound 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine class, a fused heterocyclic scaffold known for its versatility in medicinal chemistry. This derivative features a 4-methylphenyl group at position 2 and a (3-methylbenzyl)sulfanyl moiety at position 4.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-6-8-18(9-7-15)19-13-20-21(22-10-11-24(20)23-19)25-14-17-5-3-4-16(2)12-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYPLOONIXXCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4SC_{18}H_{18}N_{4}S, with a molecular weight of approximately 342.43 g/mol. The structure includes a pyrazolo ring system with various substituents that enhance its biological profile.

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrazolo derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
  • Receptor Modulation : It may act as a modulator for various receptors involved in disease processes, including those related to cancer and inflammation.

Research Findings

Recent studies have evaluated the biological activity of similar pyrazolo compounds. For instance:

  • A study found that pyrazolo[1,5-a]pyrimidines exhibited significant anticancer activity against human cancer cell lines such as MCF-7 and K-562, suggesting that structural modifications can enhance efficacy against specific targets .
  • Other research highlighted the anti-inflammatory properties of pyrazole derivatives, showing their potential in treating conditions like arthritis and other inflammatory disorders .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that certain pyrazolo compounds inhibited the growth of cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Pyrazolo derivatives were tested in animal models for their ability to reduce edema and inflammation markers, indicating their potential use in therapeutic settings.

Comparative Analysis

The following table summarizes the biological activities of selected pyrazolo derivatives compared to this compound:

Compound NameMolecular FormulaBiological Activity
This compoundC18H18N4SAnticancer, Anti-inflammatory
4-Methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-oneC20H18N4Potent modulator of metabotropic glutamate receptors
N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineC20H17ClN4Anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key analogs is summarized below:

Compound Name (Position 2; Position 4) Molecular Formula Molecular Weight logP Key Substituent Effects Reference
2-(4-Methylphenyl)-4-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine (Target) C₂₂H₂₁N₃S 359.49 (calc.) ~4.5* Enhanced lipophilicity from dual methyl groups; moderate steric bulk.
2-(4-Methoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine C₂₀H₁₆FN₃OS 365.43 3.9† Methoxy improves solubility; fluorine increases electronegativity.
2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine C₂₀H₁₆ClN₃OS 381.88 4.689 Chlorine enhances electron-withdrawing effects; methoxy balances polarity.
2-(2-Methylphenyl)-4-(benzylsulfanyl)pyrazolo[1,5-a]pyrazine C₂₀H₁₇N₃S 331.44 4.228 Benzyl group increases aromatic interactions; lower molecular weight.
2-(4-Methylphenyl)-4-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine C₂₀H₁₆ClN₃S 365.88 4.9† Chlorine improves binding to hydrophobic pockets; higher logP than target.

*Estimated based on substituent contributions.
†Reported values.

Key Observations

Electron-Donating vs. Withdrawing Groups :

  • The target compound’s methyl groups (electron-donating) increase lipophilicity compared to methoxy (polar) or chloro (electron-withdrawing) analogs .
  • Fluorine in the 3-fluorobenzyl analog () may enhance metabolic stability but reduce solubility .

Biological Activity Trends :

  • Pyrazolo[1,5-a]pyrimidine derivatives with chlorophenyl groups (e.g., IC₅₀ = 15.3 µM against MCF-7 cells) highlight the importance of halogen substituents in anticancer activity .
  • Sulfanyl-linked compounds, such as thioacetamide derivatives (), show affinity for kinase targets, suggesting the target compound’s sulfanyl group may similarly modulate binding .

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling () and nucleophilic substitution are common methods for introducing aryl and sulfanyl groups, respectively . The target compound’s synthesis likely follows analogous routes.

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